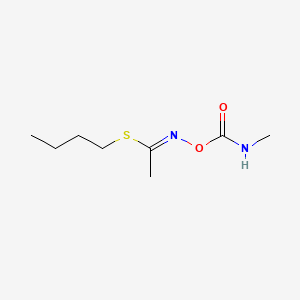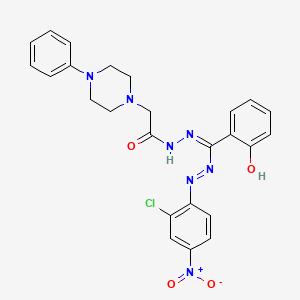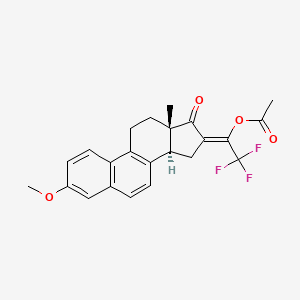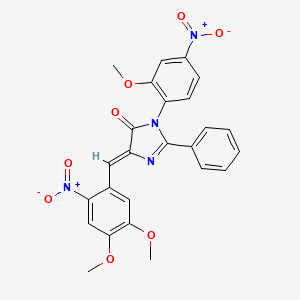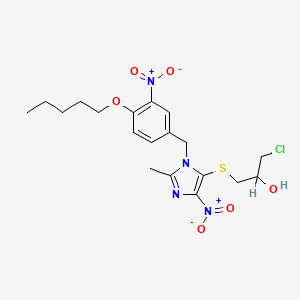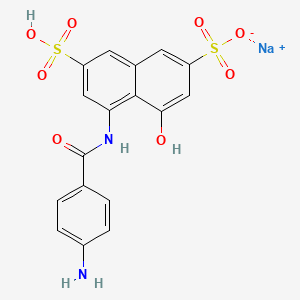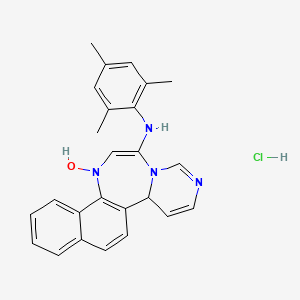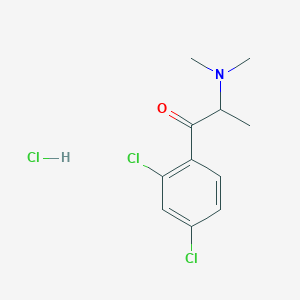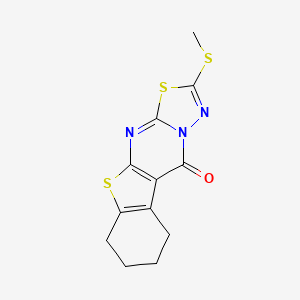
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of sulfur and nitrogen atoms in its structure makes it particularly interesting for research in medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- involves multiple steps, typically starting with the preparation of the benzothiophene core. This core is then subjected to various chemical reactions to introduce the thiadiazole and pyrimidine rings. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The sulfur and nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The exact pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- stands out due to its unique combination of sulfur and nitrogen atoms in a heterocyclic structure. Similar compounds include:
Benzothiophene derivatives: These compounds share the benzothiophene core but lack the additional heterocyclic rings.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but may not have the benzothiophene or pyrimidine rings.
Pyrimidine derivatives: These compounds have the pyrimidine ring but lack the benzothiophene and thiadiazole rings.
The uniqueness of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- lies in its combination of these three heterocyclic systems, providing a versatile platform for various applications .
Propriétés
Numéro CAS |
88753-93-9 |
|---|---|
Formule moléculaire |
C12H11N3OS3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
13-methylsulfanyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
InChI |
InChI=1S/C12H11N3OS3/c1-17-12-14-15-10(16)8-6-4-2-3-5-7(6)18-9(8)13-11(15)19-12/h2-5H2,1H3 |
Clé InChI |
MSDOAUVVQDBBAV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


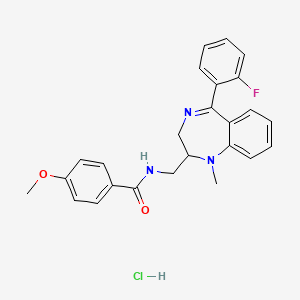
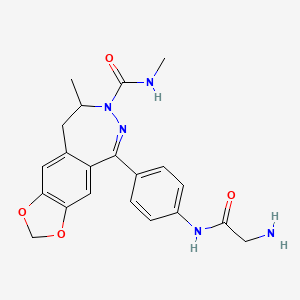
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

